Clathrin C

Description

Structure

3D Structure

Properties

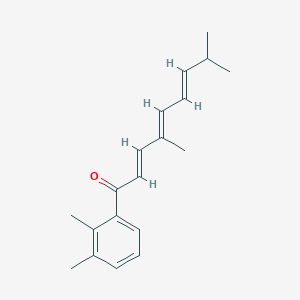

Molecular Formula |

C19H24O |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

(2E,4E,6E)-1-(2,3-dimethylphenyl)-4,8-dimethylnona-2,4,6-trien-1-one |

InChI |

InChI=1S/C19H24O/c1-14(2)8-6-9-15(3)12-13-19(20)18-11-7-10-16(4)17(18)5/h6-14H,1-5H3/b8-6+,13-12+,15-9+ |

InChI Key |

BNSQTUIHRYGJIZ-LEBDXYBYSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(=O)/C=C/C(=C/C=C/C(C)C)/C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C=CC(=CC=CC(C)C)C)C |

Synonyms |

clathrin C |

Origin of Product |

United States |

Molecular Architecture and Conformation of Clathrin Light Chain C Clcc

Primary Structure and Amino Acid Sequence Homology with other Clathrin Light Chains

In vertebrates, two primary clathrin light chain isoforms, CLCa and CLCb, are encoded by distinct genes, Clta and Cltb, respectively pnas.orgnih.gov. While the term "Clathrin C" is not a standard designation for a third major isoform in mammals, its characteristics would align with the general features of mammalian CLCs. CLCa and CLCb share a substantial degree of amino acid sequence homology, approximately 60% pnas.orgnih.gov. Despite this, they exhibit differential expression levels across various vertebrate tissues nih.gov. The single clathrin light chain found in yeast also shares several physical properties with its mammalian counterparts, indicating conserved functional principles across species nih.gov.

A notable feature in the primary structure of mammalian CLCs is a conserved 22-amino acid sequence located at their N-termini nih.gov. This sequence, characterized by negatively charged residues, including an EED motif, is critical for the interaction between the CLC and the "knee" region of the clathrin heavy chain nih.gov. Furthermore, the primary structures of bovine clathrin light chains, LCa and LCb, have revealed that they are homologous proteins nih.gov. These studies also identified brain-specific insertion sequences resulting from differential mRNA splicing, and a potentially alpha-helical region exhibiting homology with intermediate filament proteins nih.govharvard.edu. The extent of DNA homology between light chains A and B suggests their genes originated from an ancient gene duplication event harvard.edu.

Domain Organization and Functional Motifs of CLCc

The functional diversity of CLCs, including CLCc, stems from their intricate domain organization, which includes specific motifs for interaction with calcium, clathrin heavy chain, and calmodulin, as well as neuron-specific insertions nih.gov.

The N-terminal acidic domain, often highlighted by the EED motif, serves as a crucial interface for CLC binding to the clathrin heavy chain's knee region nih.gov. Beyond this structural role, this conserved N-terminal sequence is also a binding site for proteins of the Huntington interacting protein (HIP) family nih.govmolbiolcell.org. Research indicates that this domain plays a direct role in regulating clathrin self-assembly nih.govmolbiolcell.org. Recent findings suggest that the N-terminus of CLC undergoes dynamic conformational changes during clathrin-mediated endocytosis: it moves away from both the triskelion vertex and the plasma membrane as clathrin lattices curve biorxiv.org. This movement is a key regulatory step for endocytosis, as its inhibition can lead to increased clathrin lattice sizes at the plasma membrane and reduced transferrin internalization biorxiv.org.

A prominent structural characteristic of clathrin light chains is the presence of a central region composed of ten heptad repeat elements, which form an alpha-helical coiled-coil domain nih.govharvard.edu. This coiled-coil structure is fundamental for the interaction between the light chain and the clathrin heavy chain, extending along much of the heavy chain's proximal segment portlandpress.comharvard.edu. The coiled-coil domain's extended alpha-helical conformation is consistent with observations from electron microscopy and hydrodynamic measurements of purified light chains, which suggest a highly extended molecule harvard.edu. This domain is a common motif in proteins, facilitating stable protein-protein interactions, often forming parallel alpha-helical dimers plos.orgnih.gov.

Clathrin light chains possess domains that are capable of binding calcium ions nih.gov. Calcium binding to proteins is a widespread regulatory mechanism, often leading to conformational changes that modulate protein function mdpi.com. While specific calcium-binding motifs within CLCc are not extensively detailed in the provided literature, their presence implies a calcium-dependent regulatory role in clathrin dynamics nih.gov. Calcium ions can also play crucial structural roles, contributing to protein stabilization mdpi.com.

CLCs also feature distinct binding sites for calmodulin nih.gov. Calmodulin is a highly versatile calcium-sensing protein that mediates numerous calcium-dependent cellular processes by interacting with a wide array of target proteins nih.govmdpi.com. The interaction between CLCs and calmodulin suggests a regulatory pathway where fluctuations in intracellular calcium levels, signaled through calmodulin, can directly influence clathrin's activity and assembly nih.gov. This interaction is critical for the precise control of clathrin-mediated events, as demonstrated by studies showing that inhibitors targeting calmodulin binding sites can disrupt the function of calmodulin-dependent enzymes wikipedia.orgcenmed.com.

Neuron-Specific Insertion Sequences

Clathrin light chains undergo neuron-specific splicing, which introduces additional exons in neurons, resulting in higher molecular-weight forms pnas.orglife-science-alliance.orgnih.gov. For instance, nCLCa includes 30 amino acids encoded by two exons, and nCLCb includes 18 amino acids encoded by one exon, with homology to the first 18 residues of the nCLCa insert life-science-alliance.org. These neuron-specific insertion sequences are centrally inserted within the protein nih.gov. The presence of these neuronal splice inserts affects the influence of CLCs on clathrin lattice curvature researchgate.netnih.gov. This diversity in CLC subunits, including the neuronal variants, is crucial for optimal clathrin function in synaptic vesicle formation and contributes to tissue-specific functions of clathrin pnas.orgresearchgate.net.

Conformational Dynamics and Allosteric Regulation of CLCc

Conformational changes in clathrin light chains are critical regulators of clathrin-mediated endocytosis biorxiv.org. CLC has been proposed to adopt different conformations when bound to clathrin triskelia, including extended and bent forms biorxiv.org. Studies indicate that the N-terminus of CLC undergoes a conformational switch at clathrin lattices on the plasma membrane during endocytosis biorxiv.org. As clathrin lattices curve to form vesicles, the N-terminus of CLC moves away from both the triskelion vertex and the plasma membrane biorxiv.org. This displacement of the N-terminal domain away from the CLC C-terminus (clathrin lattice vertex) suggests a slightly folded conformation rather than a stretched one during curvature biorxiv.org.

Allosteric regulation of CLCc is evident in how its conformational changes influence clathrin assembly and function. An electrostatic interaction between clathrin subunits allows the conformational variation in CLCs to alter the conformation of the clathrin heavy chain, thereby regulating assembly nih.govnih.gov. This involves the N-terminal CLC residues interacting with CHC residues in the crease of the heavy chain's knee, near a loop of basic residues (R₁₁₆₁KKAR₁₁₆₅ or KR loop) nih.gov. This interaction, particularly involving the acidic patch (EED) in the CLC N-terminus, controls the pH sensitivity of clathrin self-assembly nih.gov. Furthermore, site-specific phosphorylation of CLCb can control the uptake of certain G protein-coupled receptors (GPCRs), such as P2Y₁₂, by regulating the maturation of clathrin-coated pits from flat lattices into invaginated buds researchgate.net. This highlights how post-translational modifications can induce allosteric changes in CLCc, modulating clathrin dynamics.

Structural Biology Approaches for CLCc Analysis

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the molecular architecture and conformational dynamics of clathrin light chains and their interaction with heavy chains harvard.edubiorxiv.orgresearchgate.net.

X-ray Crystallography: This technique has been used to study specific domains of clathrin light chains and their interactions. Low-resolution X-ray diffraction data has revealed two conformations of the regulatory clathrin light chain bound to the clathrin heavy chain nih.govnih.gov. These studies have identified electrostatic interactions between clathrin subunits that enable CLC conformational variations to alter heavy chain conformation and regulate assembly nih.govnih.gov. X-ray crystallography has also provided insights into the binding of small molecule inhibitors to clathrin heavy chain, which can indirectly affect clathrin light chain function biorxiv.org.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has provided high-resolution structural information of the entire clathrin lattice and its components, including the light chains harvard.edunih.govresearchgate.net. Cryo-EM maps have allowed researchers to trace most of the clathrin heavy chain and define the position of the central helical segment of the light chain within the assembled coat researchgate.net. This technique has been used to analyze the diameter and curvature of clathrin cages, revealing how CLCs influence lattice properties and membrane deformation nih.gov. While cryo-EM provides angstrom resolution, it typically captures static structures, whereas dynamic changes are often inferred from comparing different states or complemented by other techniques harvard.edubiorxiv.org. For instance, the average position of the CLC N-terminal domain is not visible by cryo-EM in purified clathrin-coated vesicles, suggesting its dynamic nature and displacement during curvature biorxiv.org. Cryo-EM has also been utilized to present structural models of proteins interacting with clathrin light chain, such as Sla2, in the context of regulatory structural domains biorxiv.org.

These structural approaches, often combined with biochemical assays, mutagenesis, and fluorescence resonance energy transfer (FRET), provide a comprehensive understanding of how CLCc's structure dictates its regulatory functions in clathrin-mediated processes biorxiv.orgnih.govpnas.org.

Biochemical Regulation of Clathrin Assembly and Disassembly by Clathrin Light Chain C

Role of CLCc in Clathrin Triskelion Assembly and Stability

The clathrin triskelion, the fundamental building block of the clathrin coat, is a three-legged structure composed of three CHC subunits and three associated CLC subunits. wikipedia.org CLCc is integral to the formation and structural integrity of this complex. In yeast, the presence of light chains is essential for the trimerization and stability of the heavy chain. nih.gov Strains deficient in clathrin light chains exhibit a significant reduction in the amount of heavy chain, with the majority of the remaining heavy chain failing to trimerize properly. nih.gov

The C-terminal region of CLCc interacts with the vertex of the triskelion, where the three heavy chains meet. nih.gov This interaction is crucial for reinforcing the stability of the CHC trimers and reducing the flexibility of the triskelion legs, which contributes to a more uniform vertex geometry. nih.gov In the absence of light chains, the increased flexibility at the vertex can lead to variations in the geometry of the triskelion legs, which in turn can affect the properties of clathrin cage and lattice formation. nih.gov Furthermore, CLCs contribute to the tensile strength of the clathrin lattice by controlling the rigidity of the hub region of the triskelion. pnas.org

| Function | Key Interaction/Mechanism | Consequence of CLCc Absence | Supporting Evidence |

|---|---|---|---|

| CHC Trimerization | Essential for proper CHC association. | Reduced levels of trimerized CHC. | Studies in yeast light chain-deficient strains. nih.gov |

| Triskelion Stability | C-terminal region of CLCc interacts with the triskelion vertex. nih.gov | Increased flexibility at the vertex and varied leg geometries. nih.gov | Biochemical and structural analyses. nih.gov |

| Lattice Strength | Contributes to the rigidity of the triskelion hub. pnas.org | Potentially weaker clathrin lattices. | Functional studies on clathrin lattice mechanics. pnas.org |

CLCc as a Negative Regulator of Clathrin Cage Polymerization in vitro and in vivo

Paradoxically, while essential for triskelion stability, CLCc also functions as a negative regulator of the spontaneous polymerization of clathrin into cages. Early in vitro studies demonstrated that clathrin triskelia, when stripped of their light chains, would spontaneously assemble into cages at physiological pH. nih.gov The re-addition of CLCs inhibited this assembly, suggesting a role in preventing unwanted clathrin polymerization in the cytosol. nih.gov This negative regulatory function ensures that clathrin assembly is a controlled process, occurring at the appropriate time and location, often initiated by adaptor molecules. nih.gov

The mechanism behind this negative regulation involves an electrostatic interaction. The negatively charged EED domain of the CLC can bind to a positively charged KR loop located in the "knee" region of the CHC. nih.gov This interaction is thought to induce a more rigid and extended conformation in the triskelion, which is less favorable for cage assembly. nih.gov When the CLC is not bound in this manner, the triskelion is more compact and flexible, allowing for polymerization into clathrin cages. nih.gov

Influence of CLCc on Clathrin Heavy Chain Conformation and Knee Bending

The conformation of the CHC is not static, and the flexibility at the "knee" region is critical for the formation of curved clathrin lattices. The bending angle at the knee helps determine whether a triskelion will form a hexagon (contributing to a flat lattice) or a pentagon (inducing curvature). pnas.org CLCc directly influences this conformational flexibility.

Structural studies have revealed that CLCs can exist in different conformations when bound to the CHC. nih.gov An electrostatic interaction between the N-terminal region of the CLC and the CHC knee can regulate the bending of the knee. nih.gov When the CLC is bound to the CHC knee, it favors a straighter conformation, which inhibits assembly. nih.govnih.gov Conversely, when the CLC retracts from the knee, the CHC has greater flexibility, which is permissive for assembly. nih.govnih.gov This conformational switch in the CLC, therefore, acts as a molecular regulator of clathrin lattice formation. nih.gov Splice variations in CLCs can further modulate this influence on the CHC knee conformation, thereby affecting the curvature of the resulting clathrin lattice. pnas.orgnih.gov

| CLCc State | Interaction with CHC Knee | CHC Knee Conformation | Effect on Clathrin Assembly |

|---|---|---|---|

| Bound to Knee | Electrostatic interaction between CLC N-terminus and CHC KR loop. nih.govnih.gov | Straight/Rigid. nih.govnih.gov | Inhibited. nih.govnih.gov |

| Retracted from Knee | Interaction is disrupted. | Flexible/Bent. nih.govnih.gov | Favored. nih.govnih.gov |

pH Dependence of Clathrin Self-Assembly and CLCc Modulation

The self-assembly of clathrin is sensitive to pH. In vitro, clathrin assembly is favored at a slightly acidic pH (around 6.2-6.7). nih.gov The regulatory effect of CLCc on this assembly is also pH-dependent. At physiological pH, CLCs effectively prevent the spontaneous self-assembly of CHC. nih.gov The electrostatic interaction between the CLC and the CHC knee, which is central to this regulation, is sensitive to changes in pH. nih.gov This pH sensitivity likely arises from the protonation state of key acidic and basic residues involved in the interaction.

Interaction of CLCc with Uncoating Factors (e.g., Hsc70 and Auxilin)

Once a clathrin-coated vesicle has formed and budded off from the membrane, the clathrin coat must be removed to allow the vesicle to fuse with its target membrane. This uncoating process is an active, ATP-dependent process mediated by the chaperone protein Hsc70 and its J-domain-containing co-factor, auxilin. nih.govnih.govnih.gov

Auxilin is recruited to the clathrin lattice and, in turn, recruits Hsc70. nih.govbiorxiv.org The J-domain of auxilin stimulates the ATPase activity of Hsc70, which leads to a conformational change in Hsc70 and its binding to the clathrin heavy chain. nih.govfrontiersin.org This interaction is thought to drive the disassembly of the clathrin lattice. nih.govfrontiersin.org

While the primary interaction of Hsc70 is with the CHC, there is evidence suggesting a role for CLCs in the uncoating process. nih.govaston.ac.uk The loss of clathrin light chains has been shown to reduce the efficiency of auxilin-facilitated clathrin disassembly. nih.govaston.ac.uk Structural studies have indicated that rearrangements involving the clathrin light chains occur after Hsc70 is recruited to the clathrin-auxilin complex, suggesting that CLCs may be involved in the structural changes that lead to cage disassembly. nih.gov

Molecular Interactions of Clathrin Light Chain C

Direct Binding to Clathrin Heavy Chain Domains (e.g., Proximal Leg, Trimerization Domain)

The primary and most well-characterized interaction of Clathrin Light Chains (CLCs), including CLCc, is with the Clathrin Heavy Chain (CHC). This interaction is fundamental to the formation and stability of the clathrin triskelion.

CLCs bind to the proximal leg of the CHC. frontiersin.org This interaction is mediated primarily through the central region of the light chain. frontiersin.org For the CLCb isoform, the core interaction site has been mapped to residues 90–157, which bind to a segment of the CHC proximal leg corresponding to residues 1,267–1,522. frontiersin.orgnih.gov The structural integrity of the alpha-helical conformation within this central region of the light chain is critical for a stable association with the heavy chain. nih.gov

Table 1: Summary of CLCc-CHC Interaction Domains

| Interacting Molecule | CLCc Domain/Region | CHC Domain/Region | Functional Consequence |

|---|---|---|---|

| Clathrin Heavy Chain (CHC) | Central Region (residues 90-157 for CLCb) | Proximal Leg (residues 1267-1522) | Core binding and stabilization of the triskelion structure. frontiersin.orgnih.gov |

| Clathrin Heavy Chain (CHC) | C-terminal Region | Trimerization Domain | Enhances the stability of the CHC trimer. frontiersin.org |

Interaction with Huntingtin-Interacting Proteins (HIP1/HIP1R) and Yeast Sla2p

CLCc plays a critical role in physically and functionally connecting the clathrin machinery to the actin cytoskeleton. This link is primarily mediated through its interaction with Huntingtin-Interacting Protein 1 (HIP1), its homolog HIP1R, and their yeast counterpart, Sla2p. A conserved 22-amino acid sequence near the N-terminus of CLCs is responsible for this interaction. pnas.org

CLCc Role in Linking Clathrin to the Actin Cytoskeleton

The interaction between CLCc and HIP1/HIP1R serves as a direct bridge between clathrin-coated structures and the actin filament network. frontiersin.org HIP1 and HIP1R are proteins that can simultaneously bind to both clathrin light chains and actin. frontiersin.org This dual binding capacity positions them as key adaptors that recruit and organize the actin cytoskeleton at sites of clathrin-mediated endocytosis. frontiersin.org In yeast, the homolog Sla2p performs a similar function, highlighting the evolutionary conservation of this crucial link between endocytosis and cytoskeletal dynamics. nih.gov The loss of CLCs leads to the mislocalization of HIP1R and an overassembly of actin patches, underscoring the importance of this interaction in regulating actin dynamics at endocytic sites. nih.gov

Modulation of Actin Assembly and Organization by CLCc-HIP1R Interaction

The interaction between CLCc and HIP1R is not merely a static link; it actively modulates the actin-binding activity of HIP1R. The binding of the CLC N-terminus to the coiled-coil domain of HIP1R induces a conformational change in HIP1R that reduces its affinity for actin. nih.gov This regulatory mechanism suggests a model where HIP1R does not strongly engage with the actin cytoskeleton when it is incorporated into a stable clathrin coat. nih.gov Instead, it is thought that HIP1R's actin-binding function is activated at the periphery of the clathrin coat or at the neck of a budding vesicle, where it can then promote the actin polymerization necessary for membrane invagination and vesicle scission. nih.gov Therefore, the CLCc-HIP1R interaction provides a sophisticated mechanism to spatially and temporally control actin assembly during the dynamic process of endocytic vesicle formation.

Binding to Adaptor Protein Complexes (AP-1, AP-2, etc.) and Accessory Proteins

Furthermore, CLCs interact with other accessory proteins involved in endocytosis. For instance, CLCa has a binding site for Hsc70, an uncoating ATPase that facilitates the disassembly of the clathrin coat. frontiersin.org While a direct interaction between CLCc and many other accessory proteins has not been extensively documented, its role in regulating the structure and dynamics of the clathrin lattice suggests an indirect influence on the recruitment and function of a multitude of accessory factors. molbiolcell.orgnih.gov

Other Identified CLCc Interacting Partners and their Functional Significance

Beyond the canonical interactions with the clathrin heavy chain and HIP proteins, CLCc has been shown to interact with a growing list of other proteins, revealing its involvement in a wider range of cellular processes.

One such interacting partner is the Leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease. LRRK2 directly binds to clathrin light chains on endosomes, and this interaction is involved in the regulation of Rac1 activation and has been shown to be important for normal eye development in Drosophila. frontiersin.org

Another identified interactor is the mitotic checkpoint protein MAD2B, which associates with the C-terminus of CLCa during the G2/M phase of the cell cycle. The depletion of MAD2B leads to a redistribution of CLCa away from the mitotic spindle, suggesting a role for this interaction in mitosis, although the precise functional relevance is still under investigation. nih.gov

These interactions highlight the functional versatility of CLCc, extending its influence beyond endocytosis to areas such as developmental signaling and cell cycle control.

Table 2: Other Identified CLCc Interacting Partners

| Interacting Partner | Cellular Process | Functional Significance |

|---|---|---|

| Leucine-rich repeat kinase 2 (LRRK2) | Vesicular trafficking, Development | Regulates Rac1 activation; important for normal eye development in Drosophila. frontiersin.org |

| Mitotic checkpoint protein MAD2B | Mitosis | Involved in the localization of CLCa to the mitotic spindle. nih.gov |

Analysis of CLCc Interactome in Specific Cellular Contexts

The protein interaction network of CLCc is not static but can vary depending on the cellular context, such as cell type, developmental stage, or disease state. Proteomic analyses have begun to shed light on the context-specific interactome of CLCc.

For example, a quantitative proteomics study identified a significant enrichment of clathrin heavy and light chains, including CLCc, in the interactome of ATG5, a key protein in the autophagy pathway. tandfonline.com This finding suggests a potential role for the clathrin machinery, including CLCc, in the regulation of autophagosome formation, linking clathrin-mediated trafficking to the process of cellular degradation and recycling. tandfonline.com

In the context of neurodegenerative disease, proteomic analysis of the hippocampus in mouse models of Alzheimer's disease revealed an upregulation of CLCb, while the expression of CLCa remained unchanged. nih.gov This suggests a specific involvement of the CLCb isoform in the pathological processes of Alzheimer's disease, although the precise functional implications of this altered expression are yet to be fully understood. These studies underscore the importance of investigating the CLCc interactome in different physiological and pathological settings to gain a comprehensive understanding of its diverse cellular functions.

Functional Roles of Clathrin Light Chain C in Cellular Processes

Clathrin-Mediated Endocytosis (CME) Regulation by CLCs

Clathrin-mediated endocytosis (CME) is a critical pathway for the internalization of diverse extracellular molecules, plasma membrane proteins, and lipids, including hormones, nutrients, and receptors. frontiersin.orgfrontiersin.orgThis multi-step process involves initiation, coat assembly, membrane bending, and scission. nih.govresearchgate.netbiologists.comAdaptor proteins, in concert with clathrin, are central to selecting transmembrane cargo and driving coat polymerization. frontiersin.orgnih.gov Despite their integral association with the clathrin triskelion, CLCs are generally not considered strictly essential for the core mechanism of CME itself. pnas.orgnih.govStudies involving the simultaneous knockdown of both CLCa and CLCb isoforms have demonstrated no significant impact on the internalization kinetics of commonly studied endocytic cargos, such as transferrin or epidermal growth factor (EGF). pnas.orgnih.govFurthermore, the formation of clathrin-coated pits (CCPs) and CCVs at the plasma membrane appears to proceed normally even in the absence of CLCs. pnas.org However, emerging research indicates that CLCs play more nuanced regulatory roles within CME, particularly in influencing the mechanical properties of the clathrin coat and its interaction with the actin cytoskeleton. nih.govCLCs are suggested to contribute to the tensile strength of the clathrin coat, which may assist in the process of membrane bending during vesicle formation. nih.gov

Role in Vesicle Formation and Membrane Curvature Dynamics

The formation of a clathrin-coated vesicle involves the self-polymerization of clathrin triskelia into a polyhedral cage, which actively drives membrane deformation and generates curvature. frontiersin.orgnih.govresearchgate.netClathrin coats are known to acquire curvature at early stages of their formation. biorxiv.orgFurthermore, the clathrin cage itself has been shown to generate sufficient force for intracellular vesicle budding, even in the absence of known scission factors like dynamins. elifesciences.org CLCs have been implicated in regulating the assembly of clathrin lattices. In vitro studies have demonstrated that CLCs can inhibit the spontaneous assembly of clathrin triskelia into cages, with maximal inhibition occurring at near 1:1 ratios of CLCs to CHCs. pnas.orgThis suggests a potential role in controlling the kinetics or extent of clathrin polymerization. More fundamentally, CLCs are crucial for the proper trimerization of clathrin heavy chains (CHCs) and their stability; the absence of CLCs can lead to a significant reduction in steady-state CHC levels and impaired trimerization. oup.combiologists.comThis fundamental role in maintaining the integrity of the clathrin triskelion indirectly impacts the capacity for efficient vesicle formation and membrane curvature generation.

Impact on Endocytic Pathway Kinetics

Direct studies on the impact of CLC knockdown on the kinetics of plasma membrane clathrin-mediated endocytosis have shown no effect on the internalization rates of receptors such as EGF or transferrin. pnas.orgThis indicates that CLCs are not rate-limiting factors for these specific endocytic pathways originating from the plasma membrane.

Intracellular Membrane Trafficking Beyond the Plasma Membrane

Beyond their regulatory roles in plasma membrane CME, clathrin light chains are critically involved in intracellular membrane trafficking, specifically in pathways between the trans-Golgi network (TGN) and the endosomal system. pnas.orgnih.govThis highlights a distinct and essential function for CLCs in maintaining cellular homeostasis and protein sorting within the secretory and endocytic pathways.

CLCs exert their influence in these intracellular trafficking events by serving as recruitment proteins for Huntingtin-interacting protein 1-related (HIP1R). pnas.orgnih.govHIP1R, in turn, is essential for regulating actin assembly on clathrin-coated structures. pnas.orgnih.govThis CLC-mediated regulation of actin dynamics is crucial for the proper formation and movement of clathrin-coated vesicles (CCVs) originating from intracellular compartments. pnas.orgnih.gov

Trans-Golgi Network (TGN) Sorting and Vesicle Budding

The TGN is a major hub for clathrin-mediated trafficking, where CCV budding generates carrier vesicles responsible for transporting cargo to the endosomal system. nih.govThis process involves the recruitment of adaptor protein 1 (AP-1) to the TGN membrane, which, in cooperation with ARF1, facilitates the binding of clathrin and subsequent membrane bending to form vesicles. github.ioresearchgate.net Clathrin light chains are indispensable for efficient clathrin-mediated trafficking from the TGN. Gene silencing of both CLCa and CLCb isoforms leads to significant perturbations in protein trafficking at the TGN. pnas.orgnih.govSpecifically, this disruption results in the mislocalization and clustering of certain TGN-derived cargo, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-MPR), near the TGN. pnas.orgnih.govThis trapping of cargo indicates a direct and critical role for CLCs in the sorting and budding processes occurring at the TGN.

Mannose-6-Phosphate Receptor Trafficking

Mannose-6-phosphate receptors (MPRs), particularly the cation-independent mannose-6-phosphate receptor (CI-MPR), are key transmembrane glycoproteins responsible for binding newly synthesized lysosomal hydrolases in the TGN and delivering them to pre-lysosomal compartments. wikipedia.orgfrontiersin.orgThis trafficking pathway is vital for the proper delivery of enzymes to lysosomes for degradation.

CLCs are crucial for the correct trafficking of CI-MPR. Knockdown of CLCs causes CI-MPR to cluster in the perinuclear area, likely corresponding to altered TGN/endosome compartments, leading to a delay in the processing of lysosomal hydrolases like cathepsin D. pnas.orgnih.govThis defect is attributed to the role of CLCs in recruiting HIP1R, which is necessary for regulating actin assembly on clathrin-coated structures involved in CI-MPR transport. pnas.orgnih.govThis demonstrates a specific and vital function of CLCs in a critical intracellular sorting pathway.

Table 1: Impact of Clathrin Light Chain (CLC) Knockdown on Cellular Trafficking

Regulatory Mechanisms Governing Clathrin Light Chain C Activity

Post-Translational Modifications of CLCc (e.g., Phosphorylation)

Post-translational modifications (PTMs) are crucial for modulating the function of proteins, and clathrin light chains are no exception. Phosphorylation is a key PTM that has been shown to regulate the activity of clathrin light chains, influencing their role in endocytosis.

Initial studies identified the phosphorylation of clathrin light chains in vitro within coated vesicles isolated from bovine brains. Subsequent research demonstrated that unassembled pools of CLCb were highly phosphorylated in rat reticulocytes. frontiersin.org Casein Kinase 2 (CK2) was identified as a kinase that phosphorylates CLCb at its N-terminal serine residues (positions 11 and 13), which are not present in CLCa. frontiersin.org Both CLCa and CLCb, however, can be phosphorylated by G-protein coupled receptor kinase 2 (GRK2). frontiersin.org

The phosphorylation of CLCb has been specifically implicated in the regulation of G protein-coupled receptor (GPCR) internalization. nih.govresearchgate.net For instance, the mutation of all phosphorylation sites in CLCb hindered the internalization of the purinergic GPCRs, P2Y1 and P2Y12. nih.gov Notably, phosphorylation at serine 204 (Ser204) of CLCb was found to be specifically required for the uptake of the P2Y12 receptor. nih.gov This cargo-dependent phosphorylation of CLCb at Ser204 is also necessary for the rearrangement of the clathrin lattice and the generation of membrane curvature. nih.govresearchgate.net Overexpression of a non-phosphorylatable mutant of CLCb, CLCb(S204A), specifically inhibits the endocytosis of GPCRs that are dependent on GRK2 for their internalization. researchgate.net

In the yeast Saccharomyces cerevisiae, the clathrin light chain (Clc1p) is phosphorylated under normal growing conditions and becomes hyperphosphorylated when the mating response signal transduction pathway is activated. molbiolcell.org This hyperphosphorylation is dependent on the MAP kinase Fus3p and occurs exclusively on serine residues, with major sites identified at positions 52 and 112. molbiolcell.org While eliminating these two phosphorylation sites did not produce obvious defects in clathrin-dependent transport, mutating all 14 serine residues to prevent any phosphorylation affected the localization of the trans-Golgi network (TGN) membrane protein Kex2p, a defect that was exacerbated by pheromone treatment. molbiolcell.org This suggests that Clc1p phosphorylation plays a modulatory role, particularly during the cellular changes induced by the mating response. molbiolcell.org

Table 1: Key Kinases and Phosphorylation Sites in Clathrin Light Chains

| Kinase | Substrate | Phosphorylation Site(s) | Functional Consequence |

|---|---|---|---|

| Casein Kinase 2 (CK2) | CLCb | Ser11, Ser13 | Regulation of unassembled CLCb pools frontiersin.org |

| G-protein coupled receptor kinase 2 (GRK2) | CLCb | Ser204 | Regulates internalization of specific GPCRs frontiersin.orgnih.govresearchgate.net |

| Fus3p (MAP kinase) | Clc1p (yeast) | Ser52, Ser112, and other serines | Modulates clathrin activity at the TGN during mating response molbiolcell.org |

Alternative Splicing and Generation of CLCc Isoforms

In vertebrates, the diversity of clathrin light chains is increased through alternative mRNA splicing, leading to the generation of multiple isoforms from the CLTA (encoding CLCa) and CLTB (encoding CLCb) genes. frontiersin.orgpnas.org This tissue-specific and developmentally regulated process allows for the fine-tuning of clathrin function.

The CLTA gene can produce four different isoforms of CLCa through the alternative splicing of two exons. frontiersin.org These isoforms are distinguished by the inclusion or exclusion of an 18-amino acid insert and a 12-amino acid insert. The different combinations result in:

A neuronal-specific CLCa (nCLCa) that contains both inserts. frontiersin.org

A splice variant with only the 18-residue insert, found exclusively in the brain. frontiersin.org

A splice variant with only the 12-residue insert, present in the brain, heart, and skeletal muscle. frontiersin.org

A splice variant lacking both inserts. frontiersin.org

For CLCb, encoded by the CLTB gene, there are two main splice variants in vertebrates. frontiersin.org One isoform, known as neuronal CLCb (nCLCb), contains an 18-residue insert and is predominantly found in neurons. frontiersin.org The other isoform lacks this insert and is expressed in non-neuronal tissues. frontiersin.org In rats, the brain-specific isoform is referred to as LCB2, while the isoform lacking exon 5, LCB3, is found in other tissues. frontiersin.org These neuron-specific splice variants of both CLCa and CLCb have a higher molecular weight than their non-neuronal counterparts due to these insertions. frontiersin.org

The expression of these splice variants can vary depending on the developmental stage and tissue type, suggesting that they may have distinct physiological and functional roles. frontiersin.org While the precise functions of each splice variant are still being investigated, it is hypothesized that the presence or absence of these specific exons could alter the binding partners of the clathrin light chains, thereby influencing their function. frontiersin.org

Transcriptional and Translational Regulation of CLCc Expression

The expression of CLCa and CLCb is regulated at both the transcriptional and translational levels, leading to varying ratios of the two isoforms in different tissues. nih.gov This differential expression suggests specialized roles for each light chain. For example, some cell lines like C1R lymphoid cells express high levels of CLCa (86%), while PC12 pheochromocytoma cells have a much lower proportion of CLCa (25%). nih.gov

Studies involving the manipulation of light chain expression have provided insights into this regulation. In one study, transfection of PC12 cells with human LCa cDNA led to a complete loss of endogenous LCa expression due to gene disruption and a lack of mRNA transcription. nih.gov Conversely, in C1R cells, which normally have high levels of LCa, overexpression of transfected LCb cDNA under an inducible promoter resulted in a significant reduction of LCa expression to 25%. nih.gov This suggests a potential feedback mechanism or competition in the regulation of the two light chain isoforms.

Balance of CLC Isoforms and their Functional Competition

The relative abundance of CLCa and CLCb isoforms is critical for normal cellular function, and a disruption in this balance can lead to distinct phenotypes. There is evidence of functional competition between the two isoforms for binding to the clathrin heavy chain (CHC). life-science-alliance.orgnih.gov This competition and the resulting balance are thought to be crucial for fine-tuning clathrin's various roles in different tissues.

Studies on knockout mice have highlighted the non-redundant roles of CLCa and CLCb and the importance of their balance. life-science-alliance.orgnih.gov It has been proposed that CLCa may fulfill a more fundamental, "housekeeping" role for clathrin, while CLCb acts as a regulator, attenuating or modulating CLCa's function. life-science-alliance.orgnih.gov Therefore, a proper balance of the two isoforms is necessary for optimal clathrin function. For example, in the uterus of wild-type mice, the levels of CLCa and CLCb are relatively balanced, with CLCa making up about 60.5% of the total clathrin light chains. life-science-alliance.orgnih.gov This is in contrast to the spleen, where CLCa is the dominant isoform. life-science-alliance.orgnih.gov

Methodological Approaches in Clathrin Light Chain C Research

Reconstitution Systems (e.g., In vitro Clathrin Cage Assembly)

Reconstitution systems provide a controlled environment to study the intrinsic properties and assembly dynamics of clathrin and its light chains in vitro. Purified clathrin triskelia, composed of clathrin heavy chains (CHCs) and CLCs, are utilized to investigate the principles governing clathrin cage formation. In vitro assembly assays have demonstrated that CLCs inhibit the spontaneous assembly of clathrin triskelia into cages, with maximal inhibition observed at CLC to CHC ratios approaching 1:1. pnas.orgnih.gov This suggests a role for CLCs as negative regulators of CHC assembly. pnas.org

Clathrin alone can self-assemble into cages in vitro under acidic buffer conditions. nih.gov However, at physiological pH, CLC has been shown to inhibit cage assembly through its N-terminal EED motif. nih.gov Studies involving recombinant bovine clathrin hub fragments reconstituted with wild-type or mutant light chains have revealed that specific acidic residues (23-25) within the CLC subunits are critical in controlling the pH dependence of clathrin self-assembly. embopress.org Furthermore, calcium binding by CLCs can enhance clathrin assembly in vitro. embopress.org

Beyond assembly inhibition, in vitro studies indicate that CLCs increase the rigidity and stability of clathrin lattices on a solid substrate, with observed isoform-specific effects on these biophysical properties. biorxiv.orgucl.ac.ukresearchgate.net Reconstitution experiments with different CLC isoforms have confirmed that CLC variability diversifies the biophysical properties of clathrin, suggesting specialized functions in different tissues. ucl.ac.ukresearchgate.netlife-science-alliance.org

Advanced Microscopy Techniques

Advanced microscopy techniques are indispensable for visualizing CLCc's localization, dynamics, and structural contributions within living cells and at high resolution.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful tool for structural biology, enabling the visualization of proteins and other biomolecules at atomic resolution by flash-freezing samples. icr.ac.uk Molecular models of clathrin cages determined by cryo-EM have indicated that CLCs are positioned on the exterior of the cage, facilitating interactions with cytosolic factors. pnas.org

Live Cell Imaging: Live-cell imaging studies using fluorescently labeled proteins allow researchers to observe the assembly and disassembly dynamics of clathrin structures in real-time within living cells. harvard.edu These studies have uncovered unexpected modes of coat assembly, characterized by distinct kinetics and recruitment patterns of associated proteins. harvard.edu Advanced imaging methods provide high temporal resolution, enabling the localization of components during specific steps of endocytosis and the analysis of how vesicle composition influences its behavior. harvard.edu

Correlative Light and Electron Microscopy (CLEM): CLEM combines the advantages of light microscopy (e.g., live-cell imaging, fluorescent labeling) with the high spatial resolution of electron microscopy (EM). biorxiv.orgeurobioimaging-access.eunih.gov This technique allows direct mapping of fluorescence signals to specific nanoscale cellular structures observed in paired EM images. biorxiv.org Platinum replica transmission EM (PREM), a high-contrast and high-resolution EM technique, has been combined with super-resolution and polarized total internal reflection fluorescence (TIRF) microscopy to investigate molecular mechanisms of endocytosis. biorxiv.org A specific application, FRET-CLEM (Correlative Fluorescence Resonance Energy Transfer and Platinum Replica Electron Microscopy), has been developed to measure conformational changes in proteins like CLC across thousands of individual clathrin-coated structures on cell membranes. biorxiv.org Cryo-CLEM, which integrates cryo-fluorescence light microscopy with cryo-electron tomography, overcomes the limitations of individual techniques regarding resolution, scale, dynamics, and labeling, enabling live imaging of infrequent or transient events and precise targeting of labeled structures within cells. universiteitleiden.nl

Biochemical and Biophysical Assays

A range of biochemical and biophysical assays are employed to characterize CLCc's interactions, conformational changes, and functional properties.

Fluorescence Resonance Energy Transfer (FRET): FRET is used to detect molecular interactions and conformational changes. FRET measurements have revealed that the heptad repeat region of clathrin light chains undergoes a conformational change during clathrin cage assembly. nih.gov FRET-CLEM, as mentioned previously, allows for the measurement of CLC conformational changes in situ. biorxiv.org Photobleaching FRET assays have also been used to dissect clathrin box interactions and track adaptor occupancy. nih.gov

Actin Sedimentation Assays: These assays are used to study the interaction of proteins with filamentous actin (F-actin). In the context of CLCc, actin sedimentation assays have shown that CLC binding to Sla2 (a yeast Hip1R homologue) inhibits Sla2's interaction with F-actin, suggesting a role for CLC in regulating actin dynamics at clathrin-coated structures. nih.gov

Pulldown Assays: Pulldown assays are a common biochemical method to identify and validate protein-protein interactions. For instance, while not directly on CLCc in the provided snippets, pulldown assays are generally used to study interactions between clathrin-associated proteins, such as SNX9 and dynamin isoforms, in the context of endocytosis. plos.org Myosin light chain (MLC6B) interactions with ADPr-actin trimer have been validated using pulldown assays. uoguelph.ca

Atomic Force Microscopy (AFM): AFM has been used for direct measurements of clathrin lattice stiffness, providing evidence that CLCs contribute to the rigidity of clathrin heavy chain (CHC) cages. nih.gov

Genetic Models and Functional Genomics

Genetic models and functional genomics approaches allow researchers to investigate the in vivo function of CLCc by manipulating its expression and examining the resulting phenotypic consequences in whole organisms or cellular systems.

Yeast (Saccharomyces cerevisiae): Yeast serves as a genetically tractable model for studying clathrin-mediated endocytosis. Overexpression of the CLC N-terminus in yeast has been shown to suppress endocytic defects observed in clathrin heavy-chain mutants. nih.gov Synthetic genetic array analysis, involving a clathrin CLC N-terminal deletion mutation (clc1-Δ19-76), suppressed internalization defects of null mutations in late endocytic factors like amphiphysins (rvs161 and rvs167) and verprolin (vrp1). nih.gov

Drosophila melanogaster: A clathrin light-chain gene has been identified in Drosophila, and its expression has been examined across various developmental stages and tissues. nih.gov Drosophila is a valuable model for studying developmental membrane-trafficking systems. nih.gov

Caenorhabditis elegans: Like Drosophila, C. elegans is a widely used invertebrate model organism where clathrin-mediated endocytosis has been extensively described. biologists.com

Mouse: Homozygous mice lacking either CLCa or CLCb genes have been generated to assess the in vivo roles of CLCs, providing insights into their non-redundant functions in processes like epithelial lumen formation. life-science-alliance.org While CLCc specifically is not mentioned in mouse knockouts, the methodology applies to clathrin light chains in general.

Arabidopsis (Arabidopsis thaliana): In plants, CLCc knockout mutants in Arabidopsis exhibit impaired guard cell turgor changes, and the expression of CLCc impacts salt tolerance. oup.comresearchgate.net For instance, after two hours of illumination, the aperture of stomata in CLCc knockout mutants was one-third lower than in wild-type plants, and abscisic acid (ABA) treatment did not induce stomatal closure in the mutant. researchgate.net

Table 1: Effects of CLCc Knockout on Stomatal Function in Arabidopsis researchgate.net

| Feature | Wild-Type Plants | CLCc Knockout Mutants |

| Stomatal Aperture (after 2h illumination) | Normal | One-third lower |

| Response to ABA Treatment | Stomatal Closure | No stomatal closure |

| Guard Cell Turgor Changes | Normal | Impaired |

Functional Genomics (e.g., CRISPR-Cas9 Screening): Genome-scale CRISPR-Cas9 knockout (GeCKO) screening technology is a powerful functional genomics approach used to identify fitness genes, which are genes required for cell growth or viability, in various cellular contexts, including cancer research. frontiersin.org This methodology can be applied to identify genes whose disruption affects CLCc function or related pathways.

Proteomic and Interactomic Studies

Proteomic and interactomic studies are crucial for identifying CLCc's protein partners and mapping its intricate interaction networks within the cell.

Mass Spectrometry (MS): MS is a core technology in proteomics for identifying and quantifying proteins. It is often combined with two-dimensional gel electrophoresis (2DE) or, more recently, shotgun proteomics. tandfonline.com Affinity-based proteomic profiling coupled with mass spectrometry (AP-MS) is a highly effective tool for generating data on protein-protein interactions (PPIs) and characterizing interactomes. researchgate.netdiva-portal.org

Yeast Two-Hybrid (Y2H) Screening: Y2H is a well-established genetic in vivo approach for detecting protein-protein interactions. tandfonline.commdpi.com High-throughput Y2H (HT-Y2H) screening has been instrumental in mapping large-scale interactomes, such as the human reference interactome (HuRI), which comprises tens of thousands of human PPIs. diva-portal.org

Tandem Affinity Purification (TAP): TAP is another widely used method for protein interactome studies, often followed by mass spectrometry analysis to identify components of protein complexes. tandfonline.commdpi.com

Coimmunoprecipitation (coIP): CoIP is a reliable biochemical method for studying protein interactomes by isolating protein complexes using specific antibodies. tandfonline.com

Differential Interactome Methodology: This approach predicts high-probability protein-protein interactions in specific cellular states, such as tumor conditions, by analyzing co-expression profiles of gene pairs encoding interacting proteins. frontiersin.org While not specific to CLCc in the provided context, the methodology is broadly applicable for understanding how protein interaction networks change in different biological conditions.

Synthetic Biology Approaches for Investigating CLCc Function

Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the redesign of existing natural biological systems for useful purposes. While direct examples of synthetic biology approaches solely focused on Clathrin Light Chain C (CLCc) are not widely detailed in the provided search results, the principles of synthetic biology offer powerful avenues for future CLCc research.

Potential applications of synthetic biology in investigating CLCc function could include:

Engineered Clathrin Assemblies: Designing synthetic clathrin triskelia with modified CLC components to precisely control their assembly kinetics, lattice geometry, and cargo binding specificity in vitro or in artificial membrane systems. This could involve engineering CLCs with optogenetic switches to control their interaction with CHCs or adaptor proteins using light, thereby enabling spatiotemporal control over clathrin assembly.

Reconstituted Endocytic Pathways: Creating minimal, synthetic endocytic machinery in liposomes or cell-free systems, where the role of CLCc can be isolated and studied with high precision. This would allow for systematic manipulation of CLCc's interaction motifs or conformational states to understand their impact on membrane curvature, vesicle scission, and cargo uptake.

Biosensors for CLCc Activity: Developing genetically encoded biosensors that report on CLCc's conformational changes, phosphorylation status, or interaction with specific partners in live cells. These sensors could utilize FRET or other fluorescence-based readouts, allowing for real-time monitoring of CLCc function in response to various cellular stimuli or in disease states.

De Novo Protein Design: Designing novel protein domains that mimic or interfere with CLCc's critical interaction sites, such as its binding to CHC or adaptor proteins. This could provide new tools to perturb clathrin function in a highly specific manner, offering insights into the essentiality of particular CLCc interactions for endocytic processes.

These synthetic biology approaches could provide unprecedented control and precision in dissecting the complex roles of CLCc in clathrin dynamics and cellular trafficking, complementing traditional genetic and biochemical methods.

Molecular Basis of Clathrin Light Chain C Involvement in Pathological Mechanisms

Defects in Clathrin-Mediated Endocytosis and Associated Molecular Dysfunctions

Clathrin-mediated endocytosis is a primary mechanism for the internalization of a wide array of molecules from the cell surface. nih.gov This process is initiated by the assembly of clathrin triskelions, composed of three heavy chains and three light chains, into a polyhedral lattice on the plasma membrane. frontiersin.orgnih.gov The clathrin light chains (CLCs), including CLCc, are not merely passive components but play active roles in regulating the assembly and disassembly of the clathrin coat and in linking the endocytic machinery to the actin cytoskeleton. frontiersin.org

Defects in CLCc can lead to significant disruptions in CME, resulting in a cascade of molecular dysfunctions. These include:

Impaired Synaptic Vesicle Recycling: In neurons, rapid and efficient recycling of synaptic vesicles is paramount for sustained neurotransmission. CLCs are critically involved in this process. epilepsygenetics.blogpnas.orgnih.gov Photoinactivation of clathrin light chains has been shown to block the re-formation of synaptic vesicles. frontiersin.org Knockout studies in mice have revealed that while both CLCa and CLCb have distinct roles, a functional balance between them is necessary for normal synaptic vesicle replenishment. pnas.org Dysfunction in CLCc can therefore lead to a depletion of synaptic vesicles, impairing communication between neurons. nih.gov

Altered Receptor Trafficking and Signaling: CME is a key regulator of the density of receptors on the cell surface, thereby modulating cellular signaling. CLCs have been shown to be required for the internalization of specific receptors. For instance, the depletion of CLCa, the other major clathrin light chain isoform, impairs the endocytosis of the transforming growth factor β receptor 2 (TGFβR2) and the C-X-C chemokine receptor 4 (CXCR4). pnas.org While specific data for CLCc is still emerging, its structural and functional similarities to CLCa suggest that its dysfunction could similarly lead to aberrant signaling by preventing the timely internalization and downregulation of specific receptors. This can have far-reaching consequences on cellular processes like cell migration and immune responses. nih.govescholarship.org

Disrupted Cellular Homeostasis: The proper functioning of CME is essential for maintaining cellular homeostasis by ensuring the uptake of nutrients and the turnover of plasma membrane components. nih.gov While the role of the heavy chains is more extensively documented, the light chains are now understood to be crucial for specialized clathrin functions. frontiersin.org For example, the simultaneous deletion of both major light chain isoforms leads to abnormal actin structures and impacts the intracellular trafficking of proteins like the matrix metalloproteinase 14 (MMP14). nih.gov

| Molecular Dysfunction | Consequence of CLCc Defect | Affected Cellular Process |

| Impaired Synaptic Vesicle Recycling | Depletion of synaptic vesicles, leading to reduced neurotransmitter release. | Neuronal communication |

| Altered Receptor Trafficking | Dysregulation of cell surface receptor density and subsequent signaling pathways. | Cell signaling, immune response, cell migration |

| Disrupted Actin Interaction | Mislocalization of actin-binding proteins and disorganized actin assembly. | Cytoskeletal dynamics, endocytosis |

Molecular Mechanisms Linking CLCc Dysfunction to Neurological Disorders (e.g., Parkinson's, Alzheimer's molecular pathways)

Given its critical role in neuronal function, it is not surprising that dysfunction of CLCc is linked to a variety of neurological disorders.

Parkinson's Disease: While direct evidence linking CLCc mutations to Parkinson's disease is still emerging, the broader role of clathrin-mediated trafficking in the disease is becoming increasingly clear. Mutations in proteins that regulate clathrin coat dynamics, such as auxilin and synaptojanin 1, have been linked to forms of parkinsonism. nih.govbiorxiv.org These mutations lead to defects in synaptic vesicle recycling and an accumulation of clathrin-coated vesicles at the synapse, suggesting that impaired clathrin function is a key pathogenic mechanism. nih.gov Given CLCc's role in synaptic vesicle recycling, it is plausible that its dysfunction could contribute to the synaptic deficits observed in Parkinson's disease.

Other Neurological Disorders: Mutations in the CLTC gene, which encodes the clathrin heavy chain that partners with CLCc, are known to cause a spectrum of neurodevelopmental disorders characterized by intellectual disability, epilepsy, and movement disorders. epilepsygenetics.blogresearchgate.netcreative-biolabs.com These mutations can disrupt the formation and function of clathrin-coated pits, leading to impaired synaptic vesicle recycling. epilepsygenetics.blog This provides a strong basis for inferring that mutations directly affecting CLCc could lead to similar neurological phenotypes by disrupting the same fundamental cellular processes.

| Neurological Disorder | Molecular Mechanism Involving Clathrin/CLCc | Pathological Consequence |

| Alzheimer's Disease | Abnormal distribution of clathrin light chains, impaired axonal transport, and dysregulated amyloid-beta processing. nih.govnih.gov | Synaptic dysfunction, neurodegeneration. |

| Parkinson's Disease | (Inferred) Impaired synaptic vesicle recycling due to dysfunctional clathrin machinery. nih.govbiorxiv.org | Dopaminergic neuron degeneration, motor deficits. |

| Neurodevelopmental Disorders | Disruption of clathrin-coated pit formation and function, leading to impaired synaptic vesicle recycling. epilepsygenetics.blog | Intellectual disability, epilepsy, movement disorders. epilepsygenetics.blogresearchgate.netcreative-biolabs.com |

Role of CLCc in Cellular Homeostasis Perturbations and Disease Models (e.g., Combined Oxidative Phosphorylation Deficiency)

The role of CLCc in maintaining cellular homeostasis extends beyond the nervous system. Clathrin-mediated endocytosis is a ubiquitous process essential for the health and function of all eukaryotic cells. cam.ac.uk

Combined Oxidative Phosphorylation Deficiency (COXPD): Combined oxidative phosphorylation deficiency is a group of severe multisystem disorders caused by defects in mitochondrial energy metabolism. medlineplus.govzfin.org These disorders often present with severe neurological and liver dysfunction. medlineplus.gov While a direct molecular link between CLCc dysfunction and COXPD has not been definitively established in the current scientific literature, it is known that clathrin is involved in intracellular trafficking pathways that are crucial for the proper functioning of organelles, including mitochondria. Perturbations in clathrin function can have far-reaching consequences beyond endocytosis, affecting processes such as Golgi export and endosomal sorting. cam.ac.uk Given the high energy demands of the brain and liver, it is plausible that disruptions in clathrin-mediated trafficking could indirectly impact mitochondrial function and contribute to the pathology of disorders like COXPD, though this remains an area for future investigation.

Molecular Basis of CLCc-related Developmental Abnormalities

Clathrin-mediated membrane traffic is critical for a range of developmental processes, including tissue development and neurotransmission. life-science-alliance.org The essential role of clathrin light chains in development has been demonstrated in various model organisms.

In Drosophila melanogaster, normal eye development is dependent on clathrin light chains. nih.gov Knockdown of CLC in the developing retina has been shown to interfere with the morphogenesis of some tissues and perturb the morphology of certain cell types. whiterose.ac.uk This highlights a context-dependent requirement for CLC during development. whiterose.ac.uk

Studies in mice have further underscored the importance of clathrin light chains in mammalian development. Mice lacking the gene for CLCa exhibit 50% neonatal mortality, reduced body weight, and reproductive system defects. life-science-alliance.orgnih.gov These mice also show defects in the development of the lumenal epithelium. life-science-alliance.orgnih.gov While mice lacking CLCb have a milder phenotype, the severe defects in CLCa knockout mice suggest that the two isoforms have non-redundant roles and that a proper balance is crucial for normal development. life-science-alliance.org

In humans, mutations in the CLTC gene, which encodes the clathrin heavy chain, are associated with a wide spectrum of developmental abnormalities, including:

Intellectual disability epilepsygenetics.blogresearchgate.net

Epileptic encephalopathy epilepsygenetics.blogresearchgate.net

Microcephaly epilepsygenetics.blog

Facial dysmorphism researchgate.net

Brain malformations researchgate.net

These findings strongly suggest that CLCc, as an integral part of the clathrin machinery, is essential for normal human development, and its dysfunction can lead to severe and wide-ranging congenital abnormalities. The underlying molecular mechanism is believed to be the disruption of clathrin-mediated endocytosis and trafficking, which are fundamental for processes such as cell migration, signaling, and tissue morphogenesis during embryonic development.

| Developmental Abnormality | Associated Gene/Protein | Underlying Molecular Defect | Model Organism/System |

| Abnormal eye development | Clathrin Light Chain | Disruption of Rac1 activation inhibition pathway. nih.gov | Drosophila melanogaster |

| Neonatal mortality, reduced fertility | Clathrin Light Chain a (CLCa) | Defective epithelial lumen formation. life-science-alliance.orgnih.gov | Mouse |

| Intellectual disability, epilepsy, microcephaly | Clathrin Heavy Chain (CLTC) | Impaired synaptic vesicle recycling. epilepsygenetics.blog | Human |

Comparative and Evolutionary Analysis of Clathrin Light Chain C

Evolutionary Conservation of CLC Across Eukaryotes

Clathrin Light Chains (CLCs) are integral components of the ubiquitous clathrin heavy chain 17 (CHC17) complex, which is present in all vertebrates and forms the major clathrin isoform life-science-alliance.orgpnas.org. The fundamental role of CLCs is underscored by their evolutionary conservation across diverse eukaryotic organisms. In simpler eukaryotes, such as yeast and invertebrates, a single CLC gene is typically found pnas.orgebi.ac.uknih.gov. This single CLC partners with the functional orthologue of CHC17 in these species pnas.org.

During chordate evolution, approximately 510 to 600 million years ago, local gene duplication events led to the emergence of two distinct CLC isoforms in higher eukaryotes: Clathrin Light Chain A (CLCa) and Clathrin Light Chain B (CLCb) pnas.orgnih.govnih.gov. These two isoforms, encoded by separate genes (CLTA and CLTB in humans), share approximately 60% sequence identity life-science-alliance.orgnih.govucl.ac.uk. Despite this sequence divergence, the differences between CLCa and CLCb, along with their tissue-specific expression patterns, are remarkably conserved across vertebrates, suggesting a strong evolutionary pressure to maintain their non-redundant and specialized physiological functions life-science-alliance.orgucl.ac.uk.

Structurally, CLCs possess a conserved acidic N-terminal domain, a central coiled-coil domain, and a conserved C-terminal domain ebi.ac.uk. A notable feature is a 22-amino acid consensus sequence located near their N-termini, which is shared by both CLCa and CLCb life-science-alliance.org. This consensus sequence is critical for binding huntingtin-interacting proteins (HIP1 and HIP1R) in vertebrates and their homologue, Sla2p, in yeast life-science-alliance.org. Furthermore, the three C-terminal residues within this consensus sequence are essential for CLC's role in modulating the pH dependence of clathrin self-assembly life-science-alliance.org. While the N-terminal thirds of CLCa and CLCb are divergent in length and sequence, their central CHC-binding domain (66% identity) and C-terminal third (73% identity) exhibit greater similarity life-science-alliance.org. The C-terminal domain of the light chain is also known to enhance the in vitro assembly of the clathrin hub and the stability of the clathrin heavy chain trimer frontiersin.org.

In plants, the clathrin system also includes multiple light chains, with three identified (CLC1, CLC2, and CLC3) that share at least 30% sequence homology with mammalian CLCa and CLCb elifesciences.org. This broad conservation highlights the fundamental importance of CLCs in clathrin-mediated processes across the eukaryotic kingdom.

Diversification of CLC Isoforms and Splice Variants

The functional diversity of Clathrin Light Chains in vertebrates is significantly expanded through the existence of two main isoforms, CLCa and CLCb, and further through alternative mRNA splicing, particularly in neuronal tissues life-science-alliance.orgpnas.orgnih.govucl.ac.ukfrontiersin.org. This diversification allows for the fine-tuning of clathrin function to meet specialized, tissue-specific needs.

Table 1: Vertebrate CLC Isoforms and Splice Variants

| Isoform | Gene | Splice Variants | Key Characteristics |

| CLCa | CLTA | Neuronal CLCa (nCLCa) | Contains both 18- and 12-amino acid insertions (exons 5 and 6) frontiersin.org. |

| Brain-specific variant | Contains only the 18-amino acid insertion frontiersin.org. | ||

| Brain, heart, skeletal muscle variant | Contains only the 12-amino acid insertion frontiersin.org. | ||

| Ubiquitous variant | Lacks both insertions frontiersin.org. | ||

| CLCb | CLTB | Neuronal CLCb (nCLCb) | Contains an 18-amino acid insertion frontiersin.org. |

| Non-neuronal variant | Lacks the insert frontiersin.org. In rats, brain-specific LCB2 (all exons) and non-brain LCB3 (lacks exon 5) frontiersin.org. |

Neuronal splice variants generally exhibit a higher molecular mass due to these insertions frontiersin.org. The expression levels and specific splicing patterns of CLCa and CLCb are highly conserved across vertebrates, reinforcing the idea of their distinct and non-redundant roles life-science-alliance.orgnih.govucl.ac.uk.

Detailed research findings indicate that the specific composition of CLC isoforms and their splice variants can significantly influence the biophysical properties of the clathrin lattice life-science-alliance.orgnih.gov. For instance, studies have shown that CLC splice variants differentially affect the conformation of the clathrin "knee" within assemblies, which in turn impacts assembly curvature nih.gov. Clathrin assemblies formed with a mixture of neuronal CLC isoforms (nCLCa and nCLCb) are more effective at membrane deformation in vitro compared to those formed with single neuronal isoforms nih.gov. This suggests that the interplay between different CLC variants is crucial for optimal clathrin function.

Beyond structural modulation, CLC isoforms also exhibit specific functional interactions. For example, isoform-specific phosphorylation of CLCb at Ser204 has been shown to influence clathrin dynamics and G-protein coupled receptor (GPCR) uptake life-science-alliance.orgfrontiersin.org. CLCa, on the other hand, possesses a unique binding region for Hsc70, a chaperone protein involved in clathrin uncoating frontiersin.org. These specific molecular features contribute to the diversified roles of CLCs in regulating various clathrin-mediated processes.

Species-Specific Differences in Clathrin Pathway Regulation

While the core components of the clathrin pathway are broadly conserved, significant species-specific differences exist in the regulation and functional outcomes of clathrin-mediated processes, particularly concerning CLCs.

In organisms with a single CLC gene, such as yeast and invertebrates, the regulatory mechanisms are inherently simpler compared to vertebrates with their duplicated CLC genes pnas.orgebi.ac.uknih.gov. In vertebrates, the presence of two distinct CLC isoforms, CLCa and CLCb, allows for non-redundant and tissue-specific physiological functions life-science-alliance.orgucl.ac.uk. This functional divergence is evident in knockout mouse models:

Table 2: Phenotypes of CLCa and CLCb Knockout Mice

| Phenotype | CLCa Knockout Mice | CLCb Knockout Mice | Source |

| Neonatal Mortality | 50% within a week of birth | None | life-science-alliance.orgucl.ac.uk |

| Body Weight | Reduced | Less severe weight reduction | life-science-alliance.orgucl.ac.uk |

| Fertility | Reduced fertility; unable to breed with CLCa KO mice | No reproductive system defects | life-science-alliance.orgucl.ac.uk |

| Uterine Health | ~40% aged females develop pyometra; defective gland development; aberrant expression of epithelial differentiation markers (FOXA2, K14) | No such defects | life-science-alliance.orgucl.ac.uk |

| Epithelial Lumen Formation & Polarity | Defects observed in uterine and gut cell line cysts; more severe effects from CLCa depletion | Defects observed in uterine and gut cell line cysts | life-science-alliance.orgucl.ac.uk |

| Synaptic Vesicle Formation & Neurotransmission | Reduced synaptic vesicle formation and transmission | Increased synaptic vesicle numbers and neurotransmission | life-science-alliance.orgnih.gov |

| B Lymphocyte Function | Defects in internalization of TGFβR2 and CXCR4; enhanced IgA production due to increased TGFβR2 signaling | Not primarily affected; CLCa is major isoform in B cells pnas.org | pnas.org |

These findings suggest that CLCa may play a more "housekeeping" role, while CLCb might act to attenuate or regulate CLCa function, maintaining a critical balance for normal physiological processes life-science-alliance.org.

Beyond the CLC isoforms themselves, differences in clathrin heavy chain composition also contribute to species-specific pathway regulation. For example, humans possess a second clathrin heavy chain, CHC22, which is muscle-enriched and mediates specialized membrane traffic (e.g., GLUT4 glucose transporter) life-science-alliance.orgpnas.org. Crucially, CHC22 does not bind CLCs, indicating a distinct regulatory mechanism for this clathrin variant that is absent in rodents, where only a pseudogene for CHC22 is present life-science-alliance.orgpnas.orgnih.gov.

Plant clathrin-mediated endocytosis (CME) represents a fascinating example of independent evolutionary trajectory. While plants possess homologues of many core endocytosis accessory proteins, their CME mechanism exhibits unique characteristics compared to yeast and animals elifesciences.org. Plant CME vesicles are larger and demonstrate faster kinetics elifesciences.org. A striking difference is the dispensability of actin for CME events at the plasma membrane in plants, unlike in mammalian and yeast systems where actin plays a crucial role in membrane invagination nih.govfrontiersin.orgelifesciences.org. Instead, in plants, actin uniquely functions in collecting endocytic vesicles, sorting internalized cargos, and facilitating directional endosome movement, which itself actively promotes CME events elifesciences.org. Furthermore, internalized vesicles in plants display a strongly delayed and sequential uncoating process elifesciences.org. These distinctions highlight how the clathrin pathway, while universally important, has adapted and diversified its regulatory mechanisms across different eukaryotic lineages to suit specific cellular and developmental needs.

Future Directions and Unanswered Questions in Clathrin Light Chain C Research

Elucidating the Precise In Vivo Role of CLCc Isoforms and Splice Variants

Vertebrates express two main clathrin light chain isoforms, CLCa and CLCb, encoded by distinct genes (CLTA and CLTB, respectively). nih.govpnas.org These isoforms share approximately 60% amino acid sequence identity, and their expression levels vary across different tissues, suggesting non-redundant and tissue-specific functions. frontiersin.orgnih.govlife-science-alliance.orgucl.ac.uk Further complexity arises from alternative splicing, particularly in neurons, leading to additional splice variants like nCLCa and nCLCb. nih.govpnas.orgucl.ac.uk

While in vitro studies have indicated that CLCs are essential for efficient clathrin-mediated membrane vesiculation at low temperatures and can affect clathrin lattice properties, their precise in vivo roles, especially for individual isoforms and splice variants, are still being elucidated. nih.gov Research has shown that CLC diversity significantly influences clathrin lattice properties and the ability to form vesicles. nih.govpnas.org For instance, CLC splice variation can impact assembly curvature by regulating the clathrin heavy chain (CHC) knee conformation. nih.govpnas.org Studies in mice lacking either CLCa or CLCb have revealed corresponding differences in synaptic vesicle replenishment and neurotransmission, highlighting the importance of CLC diversity and isoform balance for optimal clathrin function in neurons. nih.govucl.ac.ukpnas.org

The table below summarizes some observed functional differences between CLC isoforms:

| CLC Isoform/Variant | Observed In Vivo/In Vitro Effect | Reference |

| CLCa | Role in membrane traffic controlling antibody isotype switching in B lymphocytes. life-science-alliance.orgucl.ac.uk Reduced synaptic vesicle formation and transmission when absent. life-science-alliance.orgucl.ac.uk Preferential role in cell spreading and migration. life-science-alliance.org | life-science-alliance.orgucl.ac.uk |

| CLCb | Less severe weight reduction phenotype compared to CLCa knockout mice, no survival or reproductive system defects. life-science-alliance.org Acts to attenuate or regulate CLCa function. life-science-alliance.org Increased synaptic vesicles and activity when absent. ucl.ac.uk | life-science-alliance.orgucl.ac.uk |

| Neuronal CLC mixtures (nCLCa/nCLCb) | More effective in membrane deformation than clathrin with single neuronal isoforms. nih.govpnas.org Required for synaptic function in vivo. ucl.ac.uk | nih.govucl.ac.ukpnas.org |

| Individual Neuronal Splice Variants (nCLCa, nCLCb) | Decreased ability to deform liposome (B1194612) membrane in vitro. nih.govpnas.org Restrict clathrin's conformational flexibility. pnas.org | nih.govpnas.org |

Future research needs to precisely define the unique contributions of each CLCc isoform and splice variant in various physiological contexts beyond neuronal function, and how their relative expression and balance contribute to cellular homeostasis and disease.

Deeper Understanding of CLCc Conformational Changes During Clathrin Assembly

Clathrin light chains are known to regulate clathrin assembly, with studies suggesting that CLCs prevent spontaneous CHC self-assembly at physiological pH. nih.govpnas.org Conformational changes in CLC have been proposed to regulate clathrin assembly. nih.govbiorxiv.org Structural studies have indicated that CLC's negative regulation of clathrin assembly is due to its ability to alter CHC knee conformation. nih.gov When CLC is bound to the CHC knee, the knee is straight, inhibiting assembly. If CLC retracts from the knee, in a more compact state, assembly is favored. nih.gov This mechanism is consistent with the pH sensitivity of CLC regulation of clathrin assembly in vitro. nih.govembopress.org

Recent research utilizing correlative fluorescence resonance energy transfer (FRET) and platinum replica electron microscopy (FRET-CLEM) has provided insights into molecular-scale conformational changes in CLC at single clathrin sites on the plasma membrane of mammalian cells. biorxiv.org These studies indicate that the N-terminus of CLC moves away from both the triskelion vertex and the plasma membrane as clathrin lattices curve. biorxiv.org Preventing this conformational switch has been shown to increase clathrin lattice sizes at the plasma membrane and reduce transferrin endocytosis. biorxiv.org

Key areas for future investigation include:

Detailed Structural Elucidation: High-resolution structural studies (e.g., cryo-EM, X-ray crystallography) of CLCc in different conformational states during various stages of clathrin assembly and disassembly.

Kinetic Analysis: Real-time analysis of CLCc conformational changes in living cells to understand the dynamics and triggers of these transitions.

Comprehensive Mapping of CLCc Post-Translational Modifications and their Functional Consequences

Post-translational modifications (PTMs) significantly increase the functional diversity of proteins by adding covalent modifications such as phosphorylation, ubiquitination, glycosylation, methylation, and acetylation. nih.govfrontiersin.org These modifications can regulate protein function, affecting processes like protein-protein interactions and signaling pathways. frontiersin.orgacs.org

Clathrin light chains are known to undergo PTMs, including phosphorylation. frontiersin.orgnih.gov For instance, phosphorylation of clathrin light chains was initially identified in vitro in coated vesicles. frontiersin.org CLCb has been shown to undergo phosphorylation mediated by Casein Kinase 2 at specific N-terminal serine residues unique to CLCb. frontiersin.org Both CLCa and CLCb contain a phosphorylation site for G-Protein coupled receptor kinase 2 (GRK2). frontiersin.org

Integration of CLCc Regulatory Mechanisms into Broader Cellular Networks

Clathrin-mediated endocytosis is a fundamental cellular process involved in a wide range of functions, including nutrient uptake, receptor signaling, and organelle biogenesis. frontiersin.orgmolbiolcell.orgplos.org CLCs play a role in connecting the endocytic machinery to the actin cytoskeleton through interactions with proteins like Hip1/R. frontiersin.org The light chains can act as a link between the endocytic machinery and the cytoskeleton. frontiersin.org

Understanding how CLCc regulatory mechanisms are integrated into broader cellular networks is a significant challenge. This involves:

Identifying Novel Interacting Partners: Discovering new proteins that interact with CLCc isoforms and splice variants, and elucidating the functional consequences of these interactions.